8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-N-(4-dimethylaminophenyl)-2-phenylquinoline-4-carboxamide
- 8-chloro-N-(4-methoxyphenyl)-2-phenylquinoline-4-carboxamide
- 8-chloro-N-(4-fluorophenyl)-2-phenylquinoline-4-carboxamide
Uniqueness
8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C22H14ClN3O3 |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H14ClN3O3/c23-19-8-4-7-17-18(13-20(25-21(17)19)14-5-2-1-3-6-14)22(27)24-15-9-11-16(12-10-15)26(28)29/h1-13H,(H,24,27) |
InChI Key |
TZPGRADSQBYWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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